octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
- Octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with a unique structure.
- The compound contains a quinolizine ring system fused with a pyrazolo[1,5-a]pyrimidine ring, and it features a cyclopropyl group and a trifluoromethyl substituent.
- Its molecular formula is C20H21F3N4O2.
- This compound has attracted attention due to its potential biological activities.
Preparation Methods
- Synthetic routes for this compound involve multi-step reactions.
- One possible method includes the condensation of appropriate starting materials, followed by cyclization to form the fused ring system.
- Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
- Octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various reactions:
Oxidation: Oxidative processes may modify functional groups.
Reduction: Reduction reactions can alter the cyclopropyl or other substituents.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
- In chemistry , this compound serves as a synthetic building block for designing novel molecules.
- In biology , it may exhibit bioactivity, making it relevant for drug discovery.
- In medicine , researchers explore its potential as an anticancer agent or other therapeutic targets.
- In industry , it could find applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- It may inhibit enzymes, modulate signaling pathways, or affect cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyrazolo[1,5-a]pyrimidines or quinolizine derivatives.
- What sets this compound apart is its unique combination of structural features.
- Examples of similar compounds include related pyrazolo[1,5-a]pyrimidines or quinolizines.
Remember that research in this area is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C21H25F3N4O2 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C21H25F3N4O2/c22-21(23,24)18-10-15(13-6-7-13)25-19-11-16(26-28(18)19)20(29)30-12-14-4-3-9-27-8-2-1-5-17(14)27/h10-11,13-14,17H,1-9,12H2 |
InChI Key |
RYKZIJDNXVDKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)(F)F |
Origin of Product |
United States |
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